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Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to

study 1-Methyl-1H-imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal

chemistry and materials science. Due to a lack of extensive published theoretical studies

specifically on this molecule, this paper focuses on outlining established computational

methodologies. These protocols are designed to elucidate the structural, electronic, and

spectroscopic properties of 1-Methyl-1H-imidazole-5-carbonitrile, providing a foundational

framework for future research and development. This guide details the procedural steps for

Density Functional Theory (DFT) calculations, molecular orbital analysis, and vibrational

spectroscopy simulations. The objective is to equip researchers with the necessary theoretical

framework to investigate this and similar imidazole derivatives, thereby accelerating the

discovery and design of novel molecular entities.

Introduction
1-Methyl-1H-imidazole-5-carbonitrile is a substituted imidazole, a class of heterocyclic

compounds known for their wide range of biological activities and applications as ligands in

coordination chemistry. The presence of a methyl group at the N1 position and a nitrile group at

the C5 position introduces specific electronic and steric features that can significantly influence
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the molecule's reactivity, intermolecular interactions, and potential as a pharmacological agent

or functional material.

Theoretical studies, particularly those employing quantum chemical calculations, are

indispensable for understanding the intrinsic properties of such molecules at an atomic level.

These computational methods allow for the prediction of molecular geometry, electronic

structure, spectroscopic signatures, and reactivity descriptors, offering insights that

complement and guide experimental research. This whitepaper presents a generalized yet

detailed protocol for the theoretical investigation of 1-Methyl-1H-imidazole-5-carbonitrile.

Molecular and Physicochemical Properties
While detailed theoretical data is not readily available in the public domain, fundamental

physicochemical properties of 1-Methyl-1H-imidazole-5-carbonitrile have been reported.

These properties serve as a baseline for computational validation and are summarized below.

Property Value Source

Molecular Formula C₅H₅N₃ [1][2]

Molecular Weight 107.11 g/mol [1][2]

CAS Number 66121-66-2 [1]

Boiling Point 65-70 °C (at 0.4 Torr) [2]

Density 1.12 ± 0.1 g/cm³ [2]

Refractive Index 1.579 [1][2]

Polar Surface Area 41.61 Å² [1]

LogP -0.77 [1]

Theoretical Methodology: A Detailed Protocol
The following sections outline a robust computational workflow for the in-depth theoretical

characterization of 1-Methyl-1H-imidazole-5-carbonitrile.
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Geometry Optimization and Vibrational Frequency
Analysis
The initial and most crucial step in computational analysis is to determine the most stable

three-dimensional structure of the molecule.

Protocol:

Initial Structure Generation: A 3D model of 1-Methyl-1H-imidazole-5-carbonitrile is

constructed using molecular modeling software such as Avogadro or GaussView.

Computational Method Selection: Density Functional Theory (DFT) is the recommended

method due to its balance of accuracy and computational cost. The B3LYP functional is a

widely used and reliable choice for organic molecules.

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The

inclusion of diffuse functions (++) is important for accurately describing the electronic

properties of the nitrile group, while polarization functions (d,p) are essential for capturing the

correct molecular geometry.

Geometry Optimization: A full geometry optimization is performed in the gas phase to locate

the minimum energy structure on the potential energy surface. The convergence criteria

should be set to tight to ensure a true minimum is found.

Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is

performed at the same level of theory. The absence of imaginary frequencies confirms that

the optimized structure corresponds to a true energy minimum. The calculated vibrational

frequencies can be compared with experimental infrared (IR) and Raman spectra for

validation.

Electronic Structure and Frontier Molecular Orbital
Analysis
Understanding the electronic properties is key to predicting a molecule's reactivity and potential

for intermolecular interactions.

Protocol:
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Molecular Orbital (MO) Calculation: Using the optimized geometry, a single-point energy

calculation is performed to obtain the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

HOMO Energy: Relates to the molecule's ability to donate electrons (nucleophilicity).

LUMO Energy: Relates to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an

indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests

higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the

charge distribution and identify regions of positive and negative electrostatic potential. This is

crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-

covalent interactions.

Visualization of the Theoretical Workflow
The following diagram illustrates the logical flow of the computational chemistry study outlined

in this guide.
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Caption: A flowchart of the typical workflow for a computational study of a molecule.

Conclusion
While specific, in-depth theoretical studies on 1-Methyl-1H-imidazole-5-carbonitrile are not

widely published, this whitepaper provides a comprehensive and detailed methodological

framework for its computational investigation. By following the outlined protocols for geometry

optimization, vibrational analysis, and electronic structure calculations, researchers can

generate valuable data to understand the fundamental properties of this molecule. These

theoretical insights are crucial for guiding synthetic efforts, interpreting experimental data, and

ultimately unlocking the potential of 1-Methyl-1H-imidazole-5-carbonitrile in drug discovery
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and materials science. It is anticipated that the application of these methods will lead to a

deeper understanding of this and related imidazole derivatives, fostering innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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